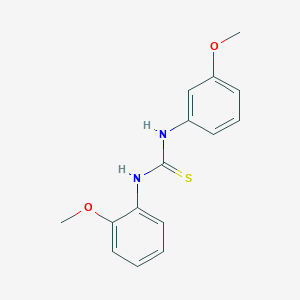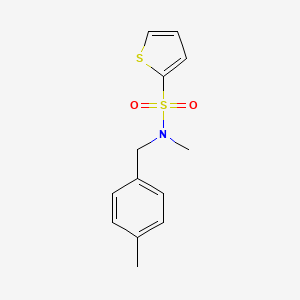
N-methyl-N-(4-methylbenzyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylbenzyl)-2-thiophenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic compound that has been used as a redox indicator, a dye, and a treatment for methemoglobinemia. In recent years, it has gained attention for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
Methylene blue has been shown to have a number of biochemical and physiological effects. It acts as a redox agent, transferring electrons between molecules in a number of metabolic pathways. It also has the ability to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, it has been shown to increase mitochondrial function and reduce oxidative stress, which may be beneficial for treating neurodegenerative diseases.
Biochemical and Physiological Effects
Methylene blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress, which may be beneficial for treating neurodegenerative diseases. It also has the ability to inhibit the aggregation of beta-amyloid and tau proteins, which are associated with Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Methylene blue has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. However, there are limitations to its use. It can be toxic at high concentrations and can interfere with certain assays. Additionally, its use as a treatment for neurodegenerative diseases is still in the experimental stages and requires further research.
Future Directions
There are a number of future directions for research on methylene blue. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a redox indicator in electrochemical reactions. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for use in treating other diseases such as cancer and cardiovascular disease.
Synthesis Methods
Methylene blue can be synthesized through a number of methods, including the reduction of N,N-dimethyl-p-nitrosoaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite, and the condensation of N,N-dimethylaniline with 4-methylbenzaldehyde followed by sulfonation and oxidation.
Scientific Research Applications
Methylene blue has been used extensively in scientific research for a variety of applications. It has been used as a redox indicator in chemical reactions, a dye in microscopy, and a treatment for methemoglobinemia. In recent years, it has gained attention for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-11-5-7-12(8-6-11)10-14(2)18(15,16)13-4-3-9-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHPSBGGKSTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

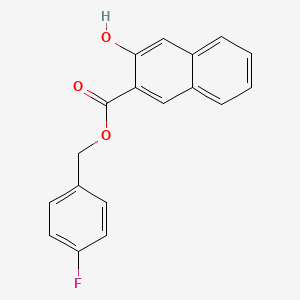
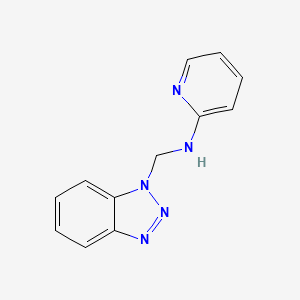
![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)

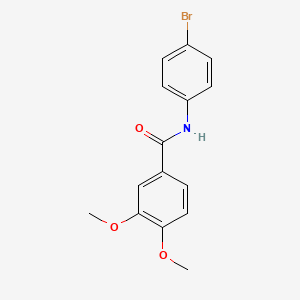
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
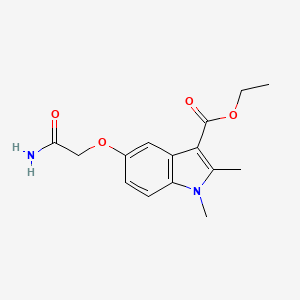
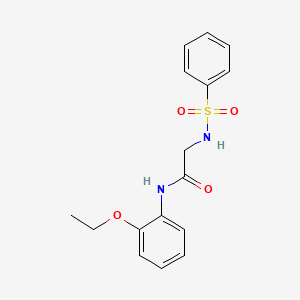
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
